Cas no 838893-76-8 (5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide)

5-Chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine-based compound featuring chloro and methylsulfonyl functional groups, which contribute to its reactivity and potential applications in agrochemical and pharmaceutical research. The presence of dual chloro substituents enhances its electrophilic character, making it a versatile intermediate in synthetic chemistry. The methylsulfonyl group improves solubility and stability, facilitating further derivatization. This compound is particularly valuable in the development of biologically active molecules, including herbicides and enzyme inhibitors, due to its structural specificity and functional group compatibility. Its well-defined molecular structure ensures reproducibility in research and industrial applications.
5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide structure
838893-76-8 structure
Product Name:5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
CAS No:838893-76-8
MF:C12H9Cl2N3O3S
MW:346.189159154892
CID:6229280
PubChem ID:2989133
Update Time:2025-08-04

5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • CCG-144090
    • EN300-18432372
    • 838893-76-8
    • Z237616858
    • HMS1632G05
    • AKOS001872734
    • SR-01000304049
    • 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
    • 5-chloro-N-(3-chlorophenyl)-2-methanesulfonylpyrimidine-4-carboxamide
    • SR-01000304049-1
    • 5-chloro-N-(3-chlorophenyl)-2-methylsulfonyl-pyrimidine-4-carboxamide
    • 5-chloro-N-(3-chlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide
    • Inchi: 1S/C12H9Cl2N3O3S/c1-21(19,20)12-15-6-9(14)10(17-12)11(18)16-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,16,18)
    • InChI Key: KOIRONPZVVCGCE-UHFFFAOYSA-N
    • SMILES: ClC1C=NC(=NC=1C(NC1C=CC=C(C=1)Cl)=O)S(C)(=O)=O

Computed Properties

  • Exact Mass: 344.9741677g/mol
  • Monoisotopic Mass: 344.9741677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 97.4Ų

5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide Pricemore >>

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Additional information on 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-Chloro-N-(3-Chlorophenyl)-2-(Methylsulfonyl)pyrimidine-4-carboxamide (CAS No. 838893-76-8): An Overview

5-Chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide (CAS No. 838893-76-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 838893-76-8, is characterized by its unique chemical structure and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular formula of 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is C15H11Cl2N3O3S, and its molecular weight is approximately 360.27 g/mol. The compound features a pyrimidine core with a methylsulfonyl group at the 2-position, a chloro substituent at the 5-position, and an N-(3-chlorophenyl) amide group at the 4-position. These structural elements contribute to its distinct chemical and biological properties.

In terms of synthesis, 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can be prepared through a multi-step process involving the reaction of 2-chloro-5-methylsulfonylpyrimidine with 3-chloroaniline in the presence of a coupling agent. This synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production in both research and industrial settings.

The biological activities of 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide have been extensively studied in recent years. One of the most notable findings is its potent anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has also demonstrated significant antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). Studies have indicated that the compound can interfere with viral replication by targeting specific viral enzymes or host cell pathways involved in viral entry and replication.

In addition to its therapeutic potential, 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been explored for its use as a tool compound in chemical biology research. Its ability to modulate specific biological pathways makes it valuable for investigating the mechanisms underlying various diseases and for identifying new drug targets.

The safety profile of 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in humans.

In conclusion, 5-chloro-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide (CAS No. 838893-76-8) is a versatile compound with a range of potential applications in medicine and research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in the field of medicinal chemistry.

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